2-Methyl-5-(propan-2-yl)cyclohexyl acetate
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Overview
Description
(2-methyl-5-propan-2-ylcyclohexyl) acetate is an organic compound with the molecular formula C12H22O2. It is a derivative of cyclohexane, featuring an acetate functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-5-propan-2-ylcyclohexyl) acetate typically involves the esterification of (2-methyl-5-propan-2-ylcyclohexanol) with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of (2-methyl-5-propan-2-ylcyclohexyl) acetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-5-propan-2-ylcyclohexyl) acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
(2-methyl-5-propan-2-ylcyclohexyl) acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-methyl-5-propan-2-ylcyclohexyl) acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The cyclohexane moiety can interact with hydrophobic regions of proteins and other biomolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
Menthyl acetate: Similar in structure but with a different substitution pattern on the cyclohexane ring.
Isobornyl acetate: Another acetate derivative with a bicyclic structure.
Linalyl acetate: An acetate ester with a linear terpene structure.
Uniqueness
(2-methyl-5-propan-2-ylcyclohexyl) acetate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
51547-99-0 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(2-methyl-5-propan-2-ylcyclohexyl) acetate |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3 |
InChI Key |
JAKFDYGDDRCJLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1OC(=O)C)C(C)C |
Origin of Product |
United States |
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